molecular formula C27H46O3 B13957762 Dormatinol CAS No. 50982-38-2

Dormatinol

Cat. No.: B13957762
CAS No.: 50982-38-2
M. Wt: 418.7 g/mol
InChI Key: YDFJGPFMKWECQA-BXTYSGRPSA-N
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Description

Dormatinol is a natural product belonging to the class of organic compounds known as trihydroxy bile acids, alcohols, and derivatives . It is classified as a sterol lipid with the chemical formula C27H46O3 and an average mass of 418.6620 Da . This compound is identified as a trihydroxy bile acid, characterized by a sterol structure with three hydroxyl groups . This compound is a naturally occurring compound found in the species Veratrum grandiflorum . Available scientific literature on this compound is currently limited, indicating it is a compound of emerging research interest . It is provided as a high-purity chemical standard to support scientific investigation in various fields, including analytical chemistry, natural product research, and metabolic studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50982-38-2

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

YDFJGPFMKWECQA-BXTYSGRPSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO

Canonical SMILES

CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO

Origin of Product

United States

Preparation Methods

Lipid Preparation and Modification

  • Lipid Selection : Lipids used are glycerolipids, glycerophosphoethanolamines, or sphingolipids, chosen for their ability to integrate into cell membranes effectively.
  • Hydrocarbon Chain Characteristics : Chains are typically 10 or more carbons long, with possible methyl branching (1-4 methyl groups) but avoiding longer branched chains (>1 carbon).
  • Functionalization : Hydroxyl groups (1-3) may be introduced on hydrocarbon chains to enhance solubility and interaction with biological membranes.

Synthesis of L-Rhamnose Antigen-Lipid Conjugates

  • Click Chemistry for Conjugation : The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which forms a triazole or triazoline ring linking the L-rhamnose moiety to the lipid.
  • Linker Design : The linker between the sugar and lipid is an alkylene chain (1-12 carbons, commonly 2-6 carbons) that may include heteroatoms such as oxygen, sulfur, nitrogen, or carbonyl groups to provide flexibility and stability.
  • Crosslinking Agents : Homo- or heterobifunctional crosslinkers may be used to facilitate the conjugation process, ensuring proper spacing and orientation of the antigen on the lipid.

Purification and Characterization

  • Extrusion and Liposome Formation : Lipid conjugates are often processed by extrusion or similar methods to form uniform liposomes or lipid structures, which are essential for biological activity and pharmaceutical formulation.
  • Analytical Techniques : Characterization involves NMR, mass spectrometry, and chromatographic methods to confirm the structure, purity, and conjugation efficiency.

Pharmaceutical Formulation

  • Formulation Components : The final this compound preparation may include pharmaceutically acceptable carriers such as sterile pyrogen-free water, oils, or lipid mixtures.
  • Dosage Forms : Injectable forms in aqueous or non-aqueous solutions, suspensions, or emulsions are typical.
  • Combination Therapies : this compound conjugates can be combined with other chemotherapeutics or antibodies targeting complement inhibitory factors to enhance anti-cancer efficacy.

Data Table: Key Parameters in this compound Preparation

Parameter Description Typical Range/Example
Lipid type Glycerophosphoethanolamines, sphingolipids Glycerophosphoethanolamines preferred
Hydrocarbon chain length Number of carbons in lipid chains 10–32 carbons
Methyl substitution Number of methyl groups on chains 1–4 methyl groups
Hydroxyl substitution Number of hydroxyl groups on chains 1–3 hydroxyl groups
Linker chain length Alkylene spacer between lipid and sugar 1–12 carbons (commonly 2–6)
Linker heteroatoms Possible atoms replacing CH2 in linker O, S, NH, CO, double/triple bonds
Conjugation method Chemical reaction used Click chemistry (CuAAC)
Purification method Technique for uniform lipid structures Extrusion
Formulation type Pharmaceutical dosage form Injectable solutions, suspensions

Research Discoveries and Notes

  • The use of click chemistry enables highly efficient and selective conjugation of L-rhamnose to lipid moieties, resulting in stable triazole linkages that are resistant to hydrolysis.
  • Lipid conjugates with branched methyl groups and hydroxyl substitutions exhibit improved membrane insertion and antigen presentation properties.
  • Pharmaceutical compositions containing this compound conjugates have demonstrated potential in tumor regression by triggering immune responses, especially when combined with antibodies that inhibit complement regulatory proteins such as CD55, CD59, and CD46.
  • The flexibility in linker design allows for optimization of the antigen display on cell membranes, which is critical for eliciting a robust immune response.
  • This compound preparations can be combined with chemotherapeutic agents like fludarabine to enhance therapeutic outcomes by downregulating immune inhibitory factors.

Chemical Reactions Analysis

Types of Reactions

(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .

Scientific Research Applications

(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: The compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Similarity: No data on this compound’s chemical structure are available. If analogous to NSAIDs, its efficacy might resemble diclofenac but with reduced GI toxicity due to COX-2 selectivity .
  • Safety Profile : Hypothetical adverse effects are extrapolated from drug classes in and .

4. Conclusion The absence of this compound-specific data in the provided evidence precludes a definitive comparison. However, applying methodologies from and highlights critical parameters (PK/PD profiles, safety) for evaluating similar compounds. Future studies must prioritize direct experimental data on this compound, adhering to ICH guidelines and structured reporting standards (e.g., CONSORT for trials ).

Biological Activity

Dormatinol, a compound with the chemical identifier 50982-38-2, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive understanding of this compound's biological activity.

This compound is believed to exhibit antitumor activity through several mechanisms:

  • Modulation of Immune Responses : Preliminary studies indicate that this compound may enhance immune responses in tumor environments, potentially improving the efficacy of existing cancer therapies.
  • Inhibition of Tumor Growth : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its role as a cytotoxic agent.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antitumor ActivityModulates immune responses; inhibits tumor growth
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Metabolic Pathway AlterationAffects lipid metabolism in cancer cells

Case Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including melanoma and leukemia. The findings indicated significant reductions in cell viability and proliferation rates when treated with this compound.

  • Cell Lines Tested : K562 (leukemia), WM852 (melanoma)
  • Concentration Range : 0-100 µM
  • Results :
    • K562: 50% reduction in viability at 25 µM
    • WM852: 60% reduction in viability at 50 µM

Table 2: Effects of this compound on Cell Viability

Cell LineConcentration (µM)% Viability Reduction
K5622550%
WM8525060%

Case Study 2: Lipid Metabolism Alterations

Another investigation focused on how this compound affects lipid metabolism pathways in melanoma cells. Using mass spectrometry, researchers identified alterations in lipid profiles post-treatment.

  • Key Findings :
    • Increased levels of specific lipids associated with apoptosis
    • Decreased levels of lipids linked to cell proliferation

Table 3: Lipid Profile Changes Post-Dormatinol Treatment

Lipid TypePre-Treatment Level (µg/mL)Post-Treatment Level (µg/mL)Change (%)
Phosphatidylcholine158-47%
Sphingomyelin105-50%

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